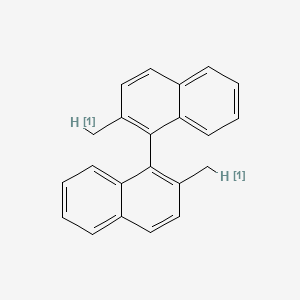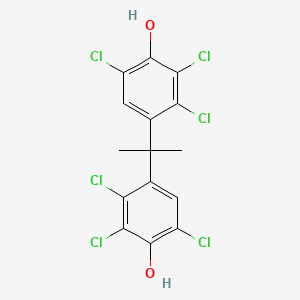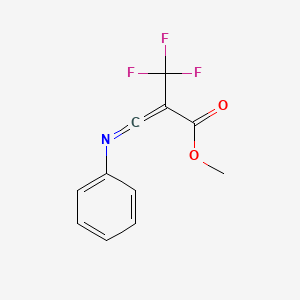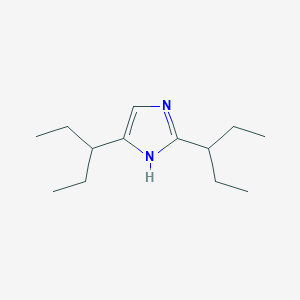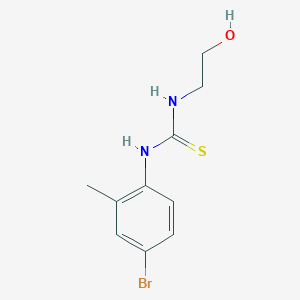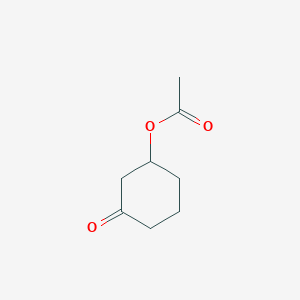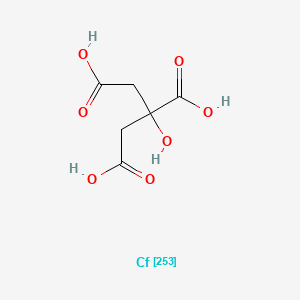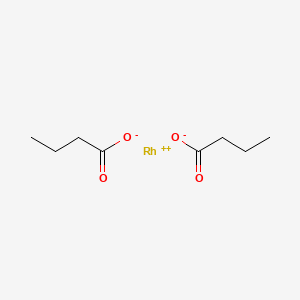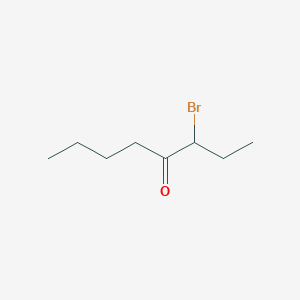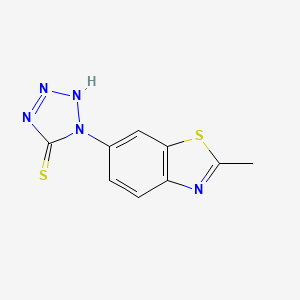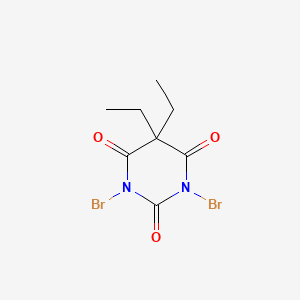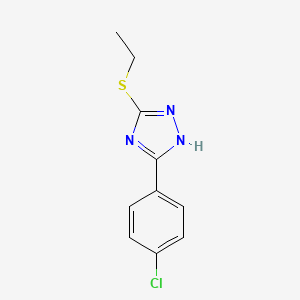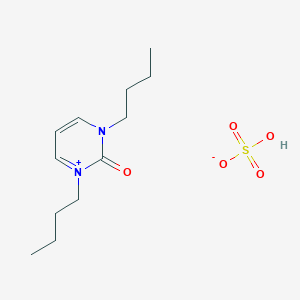
1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound consists of a pyrimidine ring with two butyl groups and a hydrogen sulfate group attached, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyrimidinones, including 1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate, can be achieved through the Biginelli reaction. This reaction involves a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions . Various catalysts such as Lewis acids and silica-supported solid acids have been used to improve the efficiency and yield of this reaction .
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones can be optimized using green chemistry approaches. For example, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide an efficient and cost-effective method for the synthesis of these compounds . This method involves solvent-free conditions and short reaction times, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学的研究の応用
1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to specific sites on target proteins, leading to its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate include other dihydropyrimidinones such as:
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of butyl groups and hydrogen sulfate group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
54424-56-5 |
|---|---|
分子式 |
C12H22N2O5S |
分子量 |
306.38 g/mol |
IUPAC名 |
1,3-dibutylpyrimidin-1-ium-2-one;hydrogen sulfate |
InChI |
InChI=1S/C12H21N2O.H2O4S/c1-3-5-8-13-10-7-11-14(12(13)15)9-6-4-2;1-5(2,3)4/h7,10-11H,3-6,8-9H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
VPDJWKPWWBHTBF-UHFFFAOYSA-M |
正規SMILES |
CCCCN1C=CC=[N+](C1=O)CCCC.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


